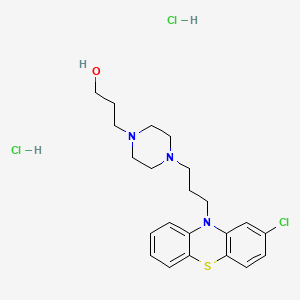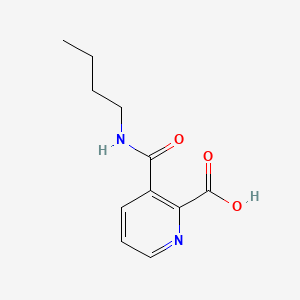
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a butylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the carboxylic acid group. The butylcarbamoyl group is then attached through a series of substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring.
科学研究应用
4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinecarboxylic acids and their derivatives, such as nicotinic acid and isonicotinic acid. These compounds share a similar pyridine ring structure but differ in their substituents.
Uniqueness
What sets 4(3)-Pyridinecarboxylic acid, 3(4)-butylcarbamoyl- apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the butylcarbamoyl group, in particular, may enhance its biological activity and make it a valuable compound for further research and development.
属性
CAS 编号 |
74050-95-6 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(butylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-3-6-13-10(14)8-5-4-7-12-9(8)11(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
XRPGXQWZJXPJHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=C(N=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


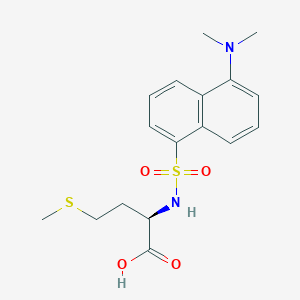
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
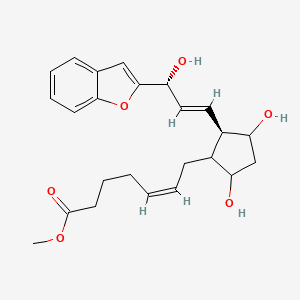
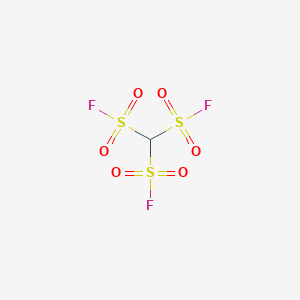
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
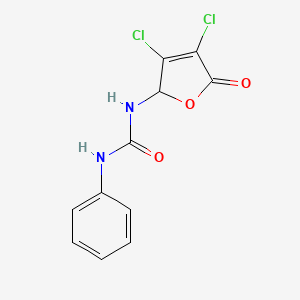
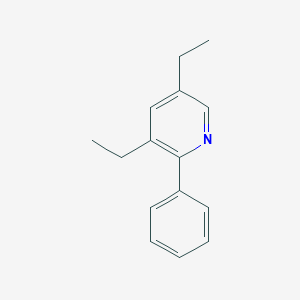

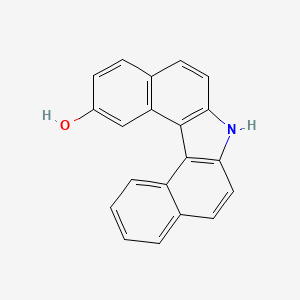
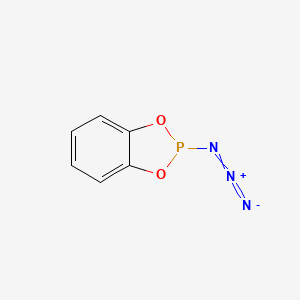
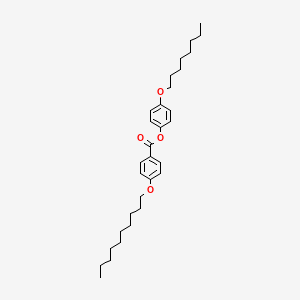
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
